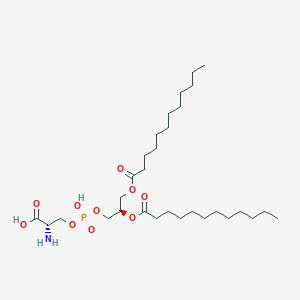![molecular formula C13H12O4S B1244128 (1R,2R)-3-[(1,2-Dihydro-2-hydroxy-1-naphthalenyl)thio]-2-oxopropanoic acid](/img/structure/B1244128.png)
(1R,2R)-3-[(1,2-Dihydro-2-hydroxy-1-naphthalenyl)thio]-2-oxopropanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1R,2R)-3-[(1,2-Dihydro-2-hydroxy-1-naphthalenyl)thio]-2-oxopropanoic acid is a member of naphthalenes.
Aplicaciones Científicas De Investigación
Biomonitoring and Exposure Assessment
The compound and its metabolites, such as 1,2-dihydroxynaphthalene (1,2-DHN), are crucial in biomonitoring studies for evaluating exposure to naphthalene and polycyclic aromatic hydrocarbons (PAHs). In occupational settings, such as workplaces handling creosote, the metabolites like 1,2-DHN serve as sensitive and specific parameters for biological monitoring of naphthalene exposure. This is instrumental in assessing the exposure risk and ensuring workplace safety (Klotz et al., 2018).
Health Risk and Disease Association
Studies have linked the urinary biomarkers of PAHs, which include metabolites related to this compound, with various health risks and diseases. The metabolites have been associated with cardiometabolic health risks, including obesity, type 2 diabetes (T2D), hypertension, and dyslipidemia. This suggests a potential relationship between exposure to such compounds and the prevalence of metabolic syndromes (Ranjbar et al., 2015).
Environmental Pollution and Public Health
The metabolites derived from the compound are used as biomarkers to assess exposure to environmental pollutants like PAHs. Studies involving adolescents have shown that urinary concentrations of such metabolites are linked with biomarkers of chronic endocrine stress, oxidative stress, and inflammation. This underscores the compound's significance in environmental health research and its role in understanding the impact of pollution on public health (Verheyen et al., 2021).
Propiedades
Nombre del producto |
(1R,2R)-3-[(1,2-Dihydro-2-hydroxy-1-naphthalenyl)thio]-2-oxopropanoic acid |
|---|---|
Fórmula molecular |
C13H12O4S |
Peso molecular |
264.3 g/mol |
Nombre IUPAC |
3-[[(1R,2R)-2-hydroxy-1,2-dihydronaphthalen-1-yl]sulfanyl]-2-oxopropanoic acid |
InChI |
InChI=1S/C13H12O4S/c14-10-6-5-8-3-1-2-4-9(8)12(10)18-7-11(15)13(16)17/h1-6,10,12,14H,7H2,(H,16,17)/t10-,12-/m1/s1 |
Clave InChI |
QXVZFNDFYUXZBW-ZYHUDNBSSA-N |
SMILES isomérico |
C1=CC=C2[C@H]([C@@H](C=CC2=C1)O)SCC(=O)C(=O)O |
SMILES canónico |
C1=CC=C2C(C(C=CC2=C1)O)SCC(=O)C(=O)O |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![(2s,3r,4s)-6-Amino-4-[n-(4-chlorophenyl)-n-(2-methyl-2h-tetrazol-5-ylmethyl)amino]-3,4-dihydro-2-dimethoxymethyl-3-hydroxy-2-methyl-2h-1-benzopyran](/img/structure/B1244054.png)
![N-[2-(3,4-dichlorophenyl)-4-spiro[1H-2-benzofuran-3,4'-piperidine]-1'-ylbutyl]-N-methylbenzamide](/img/structure/B1244055.png)
![7-ethyl-7-hydroxy-14-(4-methylhexahydro-1-pyrazinylmethyl)-(7S)-7,8,11,13-tetrahydro-10H-[1,3]dioxolo[4,5-g]pyrano[3'',4'':6,7]indolizino[1,2-b]quinoline-8,11-dione with trifluoroaceticacid](/img/structure/B1244058.png)



![2-[(E)-(4-methylpiperazino)methyleneamino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carbonitrile](/img/structure/B1244065.png)

![(2S)-3-[[2-[(5R)-3-(4-carbamimidoylphenyl)-4,5-dihydro-1,2-oxazol-5-yl]acetyl]amino]-2-[(3,5-dimethyl-1,2-oxazol-4-yl)sulfonylamino]propanoic acid](/img/structure/B1244068.png)
![(1Z)-2-(4-chlorophenyl)-N'-[(3-methoxybenzoyl)oxy]ethanimidamide](/img/structure/B1244069.png)